molecular formula C12H22N2O5 B1602738 Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate CAS No. 301221-56-7

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

Cat. No.: B1602738
CAS No.: 301221-56-7
M. Wt: 274.31 g/mol
InChI Key: UVHHOQRLAPSWNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O5 It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate typically involves the reaction of 1-Boc-piperidine with nitromethane under specific conditions. The reaction proceeds through a series of steps, including the formation of an intermediate nitro compound, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and a nitroethyl group on the piperidine ring

Properties

IUPAC Name

tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHHOQRLAPSWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592696
Record name tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301221-56-7
Record name tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
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Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
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Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

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